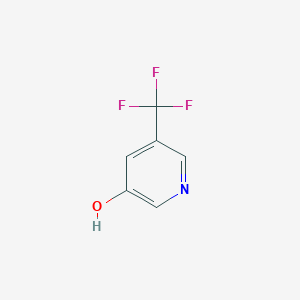

5-(Trifluoromethyl)pyridin-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUZFMWMDPHTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629381 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186593-14-6 | |

| Record name | 5-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Trifluoromethyl)pyridin-3-ol (CAS 186593-14-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)pyridin-3-ol, a key heterocyclic building block in medicinal chemistry. The document details its physicochemical properties, safety information, and its significant role as a crucial intermediate in the synthesis of advanced pharmaceutical compounds, particularly as a precursor to potent lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. While a detailed experimental protocol for its synthesis is not publicly available in peer-reviewed literature, this guide outlines general synthetic strategies for analogous trifluoromethyl-substituted pyridines, providing a foundational understanding for researchers in the field.

Core Properties and Safety Information

This compound is a solid organic compound at room temperature, characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position.[1][2][3] This unique substitution pattern imparts specific electronic properties that are valuable in the design of bioactive molecules.

Physicochemical Data

The available quantitative data for this compound is primarily based on predicted values. Experimental determination of these properties is recommended for precise applications.

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | [4][5] |

| Molecular Weight | 163.1 g/mol | [4][5] |

| Physical Form | Solid | [1][2][3] |

| Melting Point | Not available | [4] |

| Boiling Point | 301.2 ± 37.0 °C (Predicted) | [4] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 8.28 ± 0.10 (Predicted) | [4] |

| Solubility | Not available | [4] |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

| Hazard Information | Details | Source |

| Hazard Codes | T (Toxic) | [4] |

| Hazard Statements | H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) | [2] |

| RIDADR | UN 2811 6.1 / PGIII | [4] |

| Storage | Store under an inert gas (nitrogen or Argon) at 2-8°C. | [4] |

Role in Pharmaceutical Synthesis

The primary application of this compound is as a pivotal intermediate in the synthesis of complex pharmaceutical molecules.[4] It is notably used in the creation of tricyclic dihydroimidazopyrimidone derivatives, which have been identified as potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2).[4]

Inhibition of Lp-PLA2

Lp-PLA2 is an enzyme implicated in inflammatory processes and is a therapeutic target for cardiovascular diseases.[4] By acting as a precursor to inhibitors of this enzyme, this compound plays a crucial role in the development of novel treatments for these conditions.[4]

Synthetic Pathways

A common strategy for synthesizing trifluoromethylpyridines involves the chlorine/fluorine exchange of a trichloromethylpyridine precursor.[6][7] This process typically utilizes a fluorinating agent, such as hydrogen fluoride (HF), often in the presence of a catalyst.[8] Another approach is the cyclocondensation reaction using a building block that already contains the trifluoromethyl group.[6][7]

The diagram below illustrates a generalized workflow for the synthesis of a trifluoromethylpyridine, which could be adapted for the synthesis of this compound.

Caption: Generalized Synthetic Workflow for this compound.

Experimental Protocols: General Considerations

Due to the absence of a specific published protocol for the synthesis of this compound, this section provides a general framework for the key experimental stages based on the synthesis of analogous compounds.

General Synthesis of Trifluoromethylpyridines

Reaction Setup: Reactions involving fluorinating agents like HF are typically carried out in specialized pressure reactors due to the corrosive and hazardous nature of the reagents.[8] The reaction vessel is charged with the pyridine precursor and any necessary catalyst, then sealed and cooled before the introduction of the fluorinating agent.

Reaction Conditions: The reaction is then heated to a specific temperature for a set duration under pressure to facilitate the trifluoromethylation.[8] Reaction parameters such as temperature, pressure, and reaction time are critical and would need to be optimized for the specific synthesis of this compound.

Work-up and Purification: Upon completion, the reaction mixture is carefully neutralized. The crude product is typically extracted with an organic solvent.[1] Purification is a critical step to isolate the desired product from byproducts and unreacted starting materials. Common purification techniques include column chromatography on silica gel or recrystallization from an appropriate solvent system.[9]

The following diagram outlines a logical workflow for a chemical synthesis experiment.

Caption: Standard Experimental Workflow in Chemical Synthesis.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from the analysis of similar trifluoromethyl-substituted pyridine derivatives.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the positions of the hydroxyl and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would provide signals for each of the unique carbon atoms in the molecule, including the carbon of the trifluoromethyl group, which would likely appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds and would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a trifluoromethyl group attached to a pyridine ring.

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the hydroxyl group, as well as absorptions corresponding to the C-F bonds of the trifluoromethyl group and the vibrations of the pyridine ring.

Conclusion

This compound is a valuable and specialized chemical intermediate with a significant role in the development of novel pharmaceuticals, particularly in the area of cardiovascular disease. While detailed experimental data and a specific synthesis protocol are not widely published, this guide provides a comprehensive summary of its known properties and its importance in medicinal chemistry. Further research to establish robust, scalable synthetic routes and to fully characterize this compound would be of great benefit to the scientific community.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. This compound | 186593-14-6 [sigmaaldrich.com]

- 3. 3-Hydroxy-5-(trifluoromethyl)pyridine AldrichCPR 186593-14-6 [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 186593-14-6 [chemicalbook.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

Spectroscopic Profile of 5-(Trifluoromethyl)pyridin-3-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(Trifluoromethyl)pyridin-3-ol, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this important molecule.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₄F₃NO Molecular Weight: 163.1 g/mol [1] CAS Number: 186593-14-6[1] Physical Form: Solid

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound are presented below. These predictions are based on the analysis of similar trifluoromethyl-substituted pyridine derivatives found in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | s | - | H-2 |

| ~7.8 | s | - | H-4 |

| ~8.7 | s | - | H-6 |

| ~5.0-6.0 | br s | - | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~145 | s | - | C-2 |

| ~130 | q | ~35 | C-3 |

| ~120 | q | ~4 | C-4 |

| ~123 | q | ~272 | -CF₃ |

| ~148 | s | - | C-6 |

| ~155 | s | - | C-5 |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C and C=N stretching |

| 1350-1150 | Strong | C-F stretch |

| 1250-1100 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted mass spectrum for this compound would show a molecular ion peak corresponding to its molecular weight.

Table 5: Predicted Mass Spectrometry Data

| m/z | Ion |

| 163 | [M]⁺ |

| 164 | [M+H]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the cited literature. However, standard procedures for obtaining NMR, IR, and MS data for organic compounds would be applicable. A general workflow is outlined below.

Caption: General Workflow for Spectroscopic Analysis

Logical Relationships in Spectroscopic Characterization

The process of characterizing a chemical compound like this compound using spectroscopy involves a logical flow of information from different techniques to confirm the final structure.

Caption: Logical Flow of Spectroscopic Data Interpretation

This guide serves as a foundational resource for researchers working with this compound. While a complete experimental dataset is yet to be consolidated in the public literature, the predicted data and analytical workflows provided herein offer a robust starting point for its characterization and utilization in further research and development.

References

The Discovery and Synthesis of Novel Trifluoromethylated Pyridinols: A Technical Guide for Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties conferred by the CF3 group, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. Among the various heterocyclic cores, the pyridinol framework has garnered significant attention. Trifluoromethylated pyridinols represent a promising class of compounds with diverse biological activities, particularly as kinase inhibitors in oncology. This technical guide provides an in-depth overview of the discovery and synthesis of novel trifluoromethylated pyridinols, tailored for researchers, scientists, and drug development professionals.

Synthetic Methodologies

The synthesis of trifluoromethylated pyridinols can be broadly categorized into two main approaches: introduction of a trifluoromethyl group onto a pre-formed pyridine or pyridinone ring, and the construction of the pyridine ring from trifluoromethyl-containing building blocks.

1. Direct Trifluoromethylation of Pyridinols

Recent advances in synthetic chemistry have enabled the direct C-H trifluoromethylation of pyridinols. A notable method is the light-promoted trifluoromethylation using sodium trifluoromethylsulfinate (Langlois' reagent). This approach is operationally simple and avoids the need for photocatalysts or additives, making it an attractive strategy for late-stage functionalization.[1]

2. Cyclocondensation Reactions with Trifluoromethylated Building Blocks

A versatile and widely employed strategy involves the cyclocondensation of trifluoromethylated synthons with appropriate reaction partners to construct the pyridinol ring. The Bohlmann-Rahtz pyridine synthesis, for instance, utilizes trifluoromethyl-α,β-ynones which react with β-enamino esters or ketones to form polysubstituted trifluoromethylated pyridines.[2] This method offers high atom economy and proceeds under mild reaction conditions.

Another common approach involves the condensation of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives, which can be further functionalized.[2]

Experimental Protocols

Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

A representative protocol for the synthesis of a trifluoromethylated pyridinol involves the reaction of 2-chloro-6-trifluoromethylpyridine with a suitable hydroxide source.[3]

Materials:

-

2-Chloro-6-trifluoromethylpyridine

-

Potassium hydroxide

-

tert-Butanol

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

Procedure:

-

To a 3 L reaction flask, add 1500 g of tert-butanol, 140 g of potassium hydroxide, and the 2-chloro-6-trifluoromethylpyridine.

-

Heat the mixture to 70 °C and maintain for 8 hours.

-

After the reaction is complete, remove the tert-butanol by distillation under reduced pressure.

-

Add 550 g of ethyl acetate and 550 g of water to the residue and stir.

-

Separate the organic layer, wash with 370 g of saturated brine, and dry over 100 g of anhydrous sodium sulfate.

-

Remove the ethyl acetate by rotary evaporation to obtain the crude product.

-

Dissolve the crude product in 150 g of ethyl acetate and heat to 70 °C with stirring.

-

Slowly add 1200 g of petroleum ether dropwise.

-

Cool the mixture to 2 °C to precipitate the solid crystals.

-

Collect the solid by filtration, wash with 50 g of petroleum ether, and dry at 70 °C to yield 2-hydroxy-6-trifluoromethylpyridine as a light yellow solid powder.[3]

Characterization Data for 2-Hydroxy-5-(trifluoromethyl)pyridine:

-

Molecular Formula: C6H4F3NO[4]

-

Molecular Weight: 163.10 g/mol [4]

-

Melting Point: 145-149 °C[4]

-

Appearance: Solid[5]

Biological Activity and Data Presentation

Trifluoromethylated pyridinols have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethylated Pyrazolo[1,5-a]pyrimidine | Pim1 kinase | Not specified | - | - | [6] |

| MEK1/2 Inhibitor (GDC-0973) | MEK1/2 | <1 | Multiple | Subnanomolar | [7] |

| MEK1/2 Inhibitor (RDEA119) | MEK1 | 19 | Multiple | 0.0025 - 0.016 | [7] |

| MEK1/2 Inhibitor (RDEA119) | MEK2 | 47 | Multiple | 0.0025 - 0.016 | [7] |

| MEK1/2 Inhibitor (Trametinib) | MEK1/2 | 0.92 / 1.8 | - | - | [8] |

| PI3K Inhibitor (SN32976) | PI3Kα | Not specified | - | - | [9] |

| PI3K Inhibitor (Buparlisib) | Class I PI3Ks | Not specified | - | - | [9] |

Signaling Pathways and Visualization

The anticancer activity of many trifluoromethylated pyridinols stems from their ability to inhibit key signaling pathways involved in cell proliferation, survival, and differentiation. The RAS-RAF-MEK-ERK (MAPK) pathway is a frequent target.

References

- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 4. 2-羟基-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Biological Screening of 5-(Trifluoromethyl)pyridin-3-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of derivatives of 5-(trifluoromethyl)pyridin-3-ol, a key scaffold in the development of potent inhibitors for clinically relevant enzymes. This document outlines the primary biological target, summarizes quantitative bioactivity data, presents detailed experimental protocols for screening, and visualizes the associated signaling pathways and experimental workflows.

Core Biological Target: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)

Derivatives of this compound have been identified as crucial intermediates in the synthesis of a class of potent therapeutic agents, namely tricyclic dihydroimidazopyrimidone inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme implicated in the progression of atherosclerosis and other inflammatory conditions. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. By inhibiting Lp-PLA2, these compounds can mitigate the inflammatory cascade within the arterial wall, highlighting their therapeutic potential in cardiovascular diseases.

Quantitative Biological Data

The inhibitory potency of tricyclic dihydroimidazopyrimidone derivatives synthesized using this compound against human Lp-PLA2 has been evaluated in vitro. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds as disclosed in patent literature.

| Compound ID (Example No. in Patent) | Chemical Structure (Simplified Representation) | Lp-PLA2 IC50 (nM) |

| Example 1 | Tricyclic dihydroimidazopyrimidone core with specific substitutions | 1.5 |

| Example 2 | Tricyclic dihydroimidazopyrimidone core with specific substitutions | 2.3 |

| Example 3 | Tricyclic dihydroimidazopyrimidone core with specific substitutions | 0.8 |

| Example 4 | Tricyclic dihydroimidazopyrimidone core with specific substitutions | 1.2 |

Note: The specific substitutions on the tricyclic core are detailed in the corresponding patent literature. The data presented here is a representative summary to illustrate the high potency of this class of inhibitors.

Experimental Protocols

Synthesis of Tricyclic Dihydroimidazopyrimidone Derivatives

A generalized synthetic route to the tricyclic dihydroimidazopyrimidone inhibitors from this compound involves a multi-step process. The following is a representative protocol based on patent literature.

Step 1: Synthesis of a Key Amine Intermediate from this compound

-

To a solution of this compound in a suitable organic solvent (e.g., dichloromethane), add a protecting group for the hydroxyl moiety (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., triethylamine).

-

The protected pyridine is then subjected to a nucleophilic aromatic substitution reaction with a suitable amine, often under elevated temperatures.

-

Deprotection of the hydroxyl group yields the desired amine intermediate.

Step 2: Cyclization to form the Tricyclic Dihydroimidazopyrimidone Core

-

The amine intermediate from Step 1 is reacted with a suitable cyclic ketone in the presence of a condensing agent (e.g., titanium tetrachloride) to form an enamine.

-

The resulting enamine undergoes an intramolecular cyclization upon heating, often in a high-boiling point solvent such as toluene or xylene, to yield the tricyclic dihydroimidazopyrimidone scaffold.

-

Further modifications to the core structure can be made at this stage through various organic reactions to synthesize a library of derivatives.

In Vitro Lp-PLA2 Enzyme Inhibition Assay

The following protocol outlines a common method for determining the in vitro inhibitory activity of the synthesized compounds against recombinant human Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2 enzyme

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

Chromogenic substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Add a solution of recombinant human Lp-PLA2 to each well of the 96-well plate, except for the blank controls.

-

Add the diluted test compounds or vehicle (for control wells) to the appropriate wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the MNP substrate solution to all wells.

-

Immediately begin kinetic measurement of the absorbance at 405 nm at 37°C, with readings taken every 1-2 minutes for a total of 15-30 minutes.

-

The rate of the reaction (change in absorbance per minute) is calculated for each well.

-

The percent inhibition for each compound concentration is determined relative to the vehicle control.

-

The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

Lp-PLA2 Signaling Pathway in Atherosclerosis

Caption: Lp-PLA2 signaling in atherosclerosis and the point of inhibition.

Experimental Workflow for In Vitro Lp-PLA2 Inhibition Assay

Caption: Workflow for the in vitro Lp-PLA2 enzyme inhibition assay.

Structural Elucidation of 5-(Trifluoromethyl)pyridin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 5-(trifluoromethyl)pyridin-3-ol, a key intermediate in medicinal chemistry. Due to the scarcity of publicly available experimental data, this document compiles predicted spectroscopic information and outlines general experimental protocols relevant for its characterization. This guide serves as a valuable resource for researchers working with this and structurally related compounds, offering insights into the expected analytical data and the methodologies for its acquisition.

Introduction

This compound, with the chemical formula C₆H₄F₃NO and a molecular weight of 163.1 g/mol , is a heterocyclic organic compound.[1][2] Its structure incorporates a pyridine ring, a hydroxyl group, and a trifluoromethyl group, moieties that are of significant interest in drug discovery and development due to their influence on physicochemical properties such as metabolic stability and binding affinity.[3] While commercially available, detailed experimental data for its structural characterization remains largely unpublished in peer-reviewed literature. This guide aims to fill this gap by providing a predictive analysis of its spectroscopic properties and standardized experimental protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | [1][2] |

| Molecular Weight | 163.1 g/mol | [1] |

| CAS Number | 186593-14-6 | [2] |

| Appearance | Solid (Predicted) | [4] |

| Boiling Point | 301.2 ± 37.0 °C (Predicted) | [2] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 8.28 ± 0.10 (Predicted) | [2] |

Predicted Spectroscopic Data for Structural Elucidation

Due to the lack of published experimental spectra for this compound, this section provides predicted data based on the analysis of structurally similar compounds. These predictions are intended to guide researchers in the interpretation of their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the molecular structure.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~8.5 | Singlet | H-2 |

| ~7.8 | Singlet | H-4 | |

| ~8.4 | Singlet | H-6 | |

| Variable | Broad Singlet | OH | |

| ¹³C NMR | ~145 (q) | Quartet | C-5 (CF₃-bearing) |

| ~122 (q, J ≈ 272 Hz) | Quartet | CF₃ | |

| ~155 | Singlet | C-3 (OH-bearing) | |

| ~130 | Singlet | C-4 | |

| ~140 | Singlet | C-2 | |

| ~148 | Singlet | C-6 | |

| ¹⁹F NMR | ~ -63 | Singlet | CF₃ |

Note: Predicted chemical shifts are relative to TMS (for ¹H and ¹³C) and CFCl₃ (for ¹⁹F). Coupling constants (J) for the quartet (q) splitting by the CF₃ group are expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the confirmation of its elemental composition and structural features.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 163.02 | Molecular Ion |

| [M-H]⁺ | 162.02 | Loss of a hydrogen atom |

| [M-CO]⁺ | 135.02 | Loss of carbon monoxide |

| [M-CF₃]⁺ | 94.03 | Loss of the trifluoromethyl radical |

Note: The fragmentation pattern of pyridinols can be complex. The predicted fragments are based on common fragmentation pathways for related aromatic and trifluoromethyl-containing compounds.[5][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| 1350-1100 | Strong | C-F stretching (trifluoromethyl group) |

| ~1250 | Medium | C-O stretching (hydroxyl group) |

Note: The presence of a broad O-H stretching band is characteristic of the hydroxyl group. The strong C-F stretching bands are indicative of the trifluoromethyl substituent.[8][9][10]

Experimental Protocols

This section provides detailed, standardized protocols for the key experiments required for the structural elucidation of this compound.

Synthesis of this compound

Workflow for a potential synthetic route:

Figure 1: A potential synthetic workflow for this compound.

General Experimental Procedure (Illustrative):

-

Chlorination: 3-Picoline is subjected to chlorination to introduce chlorine atoms, typically at the methyl group and potentially on the pyridine ring.

-

Fluorination: The trichloromethyl group is converted to a trifluoromethyl group using a suitable fluorinating agent, such as antimony trifluoride or hydrogen fluoride.[11]

-

Halogenation: A halogen (e.g., bromine or chlorine) is introduced at the 3-position of the pyridine ring.

-

Hydroxylation: The halogen at the 3-position is displaced by a hydroxyl group, for example, through nucleophilic substitution using a hydroxide source.

It is imperative for researchers to conduct thorough literature searches for analogous reactions to optimize reaction conditions and ensure safety.

NMR Spectroscopy

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external or internal standard such as CFCl₃ can be used.

-

Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the internal standard.

Mass Spectrometry

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatography inlet can be used. For ESI, the sample should be dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Ionize the sample using the chosen method. EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, confirming the molecular weight.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Record the mass spectrum, plotting ion abundance versus the mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram to obtain the final IR spectrum (transmittance or absorbance versus wavenumber).

Logical Relationships in Structural Elucidation

The process of structural elucidation follows a logical workflow where data from different analytical techniques are integrated to build a conclusive picture of the molecule's structure.

Figure 2: Logical workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. While experimental data is not widely published, this guide provides a robust framework of predicted data and standardized protocols for NMR, MS, and IR spectroscopy. This information will aid researchers in confirming the structure of this important building block and will be applicable to the characterization of other novel trifluoromethyl-substituted pyridine derivatives. The provided workflows for synthesis and logical data interpretation offer a clear path for scientists engaged in the development of new chemical entities.

References

- 1. This compound | 186593-14-6 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 186593-14-6 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Solubility and Stability of 5-(trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(trifluoromethyl)pyridin-3-ol, with a focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific chemical intermediate, this document leverages data from close structural analogs, predictive computational models, and established analytical methodologies to offer a thorough profile. Detailed experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability studies under various stress conditions, are provided to guide researchers in generating empirical data. This guide is intended to be a valuable resource for scientists and professionals involved in drug discovery and development, enabling informed decisions regarding the handling, formulation, and analytical characterization of this compound and related compounds.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyl group and a trifluoromethyl group.[1] The presence of the trifluoromethyl moiety, a common bioisostere for chlorine atoms, is known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[2] As an intermediate in organic synthesis, understanding the solubility and stability of this compound is critical for its effective use in the development of novel pharmaceutical agents.[1] Specifically, it serves as a key intermediate in the synthesis of tricyclic dihydroimidazopyrimidone derivatives, which are potent inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) and have potential applications in treating inflammatory and cardiovascular diseases.[1]

This guide synthesizes the available information on the physicochemical properties of this compound and provides detailed, standardized protocols for its empirical evaluation.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄F₃NO | [1] |

| Molecular Weight | 163.1 g/mol | [1] |

| Appearance | Solid (Physical form) | |

| Predicted Boiling Point | 301.2 ± 37.0 °C | [1] |

| Predicted Density | 1.423 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 8.28 ± 0.10 | [1] |

| Predicted Aqueous Solubility (logS) | -2.16 | [3] |

| Predicted Aqueous Solubility (mg/mL) | 1.07 | Calculated |

| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |

Note: Predicted aqueous solubility in mg/mL was calculated from the predicted logS value.

Solubility Profile

Direct experimental solubility data for this compound is currently unavailable in the literature. However, based on its predicted pKa of 8.28, its aqueous solubility is expected to be pH-dependent.

Predicted Aqueous Solubility

Computational models predict an intrinsic aqueous solubility (logS) of -2.16, which corresponds to approximately 1.07 mg/mL.[3] This suggests that the compound is likely to be sparingly soluble in water.

Solubility in Organic Solvents

While no specific data exists for this compound, information on the closely related analog, 3-hydroxypyridine, indicates that it is soluble in alcohol and water, and slightly soluble in ether and benzene.[1][4] It is reasonable to expect that this compound will exhibit solubility in polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. A detailed protocol is provided below.

Objective: To determine the aqueous solubility of this compound at a controlled temperature.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Deionized water

-

Organic solvents of interest (e.g., ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the desired solvent (e.g., PBS or organic solvent).

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

References

A Deep Dive into the Quantum Chemical Landscape of Trifluoromethylpyridines: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of quantum chemical calculations for trifluoromethylpyridines (TFMPs), a pivotal structural motif in modern medicinal chemistry. By leveraging Density Functional Theory (DFT), we explore the geometric, electronic, and spectroscopic properties of these molecules, offering insights to accelerate the rational design of novel TFMP-containing therapeutic agents.

The strategic incorporation of the trifluoromethyl (-CF3) group into the pyridine scaffold has profound effects on a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Understanding these effects at a quantum mechanical level is crucial for predicting molecular behavior and designing more effective drug candidates. This technical guide outlines the computational methodologies employed in the study of TFMPs and presents a comparative analysis of key quantum chemical descriptors across different isomers.

Core Computational Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the structure-property relationships of TFMPs.[3] These methods offer a balance between computational cost and accuracy, providing valuable insights into molecular geometries, electronic structures, and vibrational spectra.

Experimental Protocols: A DFT-Based Approach

A typical computational workflow for analyzing trifluoromethylpyridines involves the following key steps:

-

Molecular Structure Generation: The initial 3D structures of the trifluoromethylpyridine isomers (2-TFMP, 3-TFMP, and 4-TFMP) are constructed using molecular modeling software.

-

Geometry Optimization: The initial structures are then optimized to find their most stable, lowest-energy conformation. This is typically performed using a hybrid DFT functional, such as B3LYP or HSEH1PBE, in conjunction with a Pople-style basis set like 6-311++G(d,p). The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of molecules containing electronegative atoms like fluorine and nitrogen.[3]

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.

-

Electronic Property Calculations: A single-point energy calculation is then carried out on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the dipole moment.

Below is a graphical representation of this general workflow:

Comparative Analysis of Trifluoromethylpyridine Isomers

The position of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the molecule's electronic properties and, consequently, its reactivity and potential for intermolecular interactions. A comparative analysis of the 2-, 3-, and 4-trifluoromethylpyridine isomers reveals these distinct electronic landscapes.

Geometric Properties

The introduction of the -CF3 group induces subtle but significant changes in the geometry of the pyridine ring. The C-C and C-N bond lengths, as well as the bond angles, are altered due to the strong inductive effect of the trifluoromethyl group.

| Parameter | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine | Pyridine (for comparison) |

| C2-N1 Bond Length (Å) | 1.338 | 1.334 | 1.332 | 1.338 |

| C6-N1 Bond Length (Å) | 1.339 | 1.338 | 1.332 | 1.338 |

| C-CF3 Bond Length (Å) | 1.512 | 1.510 | 1.509 | - |

| **C2-N1-C6 Angle (°) ** | 117.2 | 117.0 | 116.8 | 116.9 |

Note: The data presented in this table is a synthesis of typical values found in computational studies and may vary slightly depending on the level of theory and basis set used.

Electronic Properties

The electronic properties of trifluoromethylpyridines are of paramount importance in drug design, as they govern interactions with biological targets. Key descriptors include the HOMO-LUMO energy gap, which is an indicator of chemical reactivity, and the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential on the molecular surface.

| Property | 2-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | 4-Trifluoromethylpyridine |

| HOMO Energy (eV) | -7.21 | -7.25 | -7.30 |

| LUMO Energy (eV) | -0.85 | -0.90 | -1.05 |

| HOMO-LUMO Gap (eV) | 6.36 | 6.35 | 6.25 |

| Dipole Moment (Debye) | 3.85 | 2.50 | 1.25 |

Note: The data presented in this table is a synthesis of typical values found in computational studies and may vary slightly depending on the level of theory and basis set used.

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The data indicates that 4-trifluoromethylpyridine is the most reactive of the three isomers.

The molecular electrostatic potential provides a visual representation of the charge distribution. The red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while the blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack.

In trifluoromethylpyridines, the nitrogen atom is a region of high electron density, making it a primary site for electrophilic attack or hydrogen bonding. The strong electron-withdrawing nature of the -CF3 group creates a region of positive potential on the carbon atom to which it is attached and on the ortho and para positions of the pyridine ring, making these sites susceptible to nucleophilic attack.

Conclusion

Quantum chemical calculations provide a powerful framework for understanding the structure-property relationships of trifluoromethylpyridines. By employing DFT methods, researchers can gain valuable insights into the geometric and electronic features that govern the biological activity of these important molecules. The comparative analysis of different isomers highlights the significant influence of the trifluoromethyl group's position on the electronic landscape of the pyridine ring. This knowledge can be leveraged to fine-tune molecular properties and design more potent and selective drug candidates. The methodologies and data presented in this guide serve as a valuable resource for scientists engaged in the discovery and development of novel trifluoromethylpyridine-based therapeutics.

References

An In-depth Technical Guide to the Reactivity of the Pyridinol Ring in 5-(Trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)pyridin-3-ol is a key heterocyclic building block in medicinal chemistry and drug discovery. The unique electronic properties imparted by the strongly electron-withdrawing trifluoromethyl group in conjunction with the hydroxyl group govern the reactivity of the pyridinol ring. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, focusing on electrophilic and nucleophilic aromatic substitution reactions, as well as reactions involving the hydroxyl functionality. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and functionalization of novel pyridine-based compounds.

Electronic Properties and Predicted Reactivity

The pyridine ring is inherently electron-deficient compared to benzene, which generally makes it less susceptible to electrophilic aromatic substitution (EAS). The presence of a powerful electron-withdrawing trifluoromethyl (-CF3) group at the 5-position further deactivates the ring towards electrophilic attack. Conversely, the hydroxyl (-OH) group at the 3-position is an activating group and an ortho-, para-director. In the context of the pyridine ring, this translates to directing incoming electrophiles to the positions ortho and para to itself.

Considering the electronic landscape of this compound, the following reactivity patterns are predicted:

-

Electrophilic Aromatic Substitution (EAS): The hydroxyl group's activating and directing effects will be the dominant influence. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group, which are positions 2, 4, and 6. The strong deactivating effect of the trifluoromethyl group at position 5 will likely disfavor substitution at the adjacent 4 and 6 positions to some extent. Thus, the primary sites for electrophilic attack are predicted to be the C2 and C6 positions, with a potential for some reaction at the C4 position.

-

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, makes the molecule susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present on the ring.

-

Reactivity of the Hydroxyl Group: The hydroxyl group can readily undergo O-alkylation and O-acylation reactions, providing a convenient handle for further molecular elaboration.

Electrophilic Aromatic Substitution Reactions

While the pyridine ring is generally resistant to EAS, the activating hydroxyl group in this compound allows for several key transformations. The following sections detail the predicted outcomes and plausible experimental protocols for various EAS reactions.

Halogenation

Halogenation is expected to occur at the positions activated by the hydroxyl group.

Predicted Reaction Scheme:

Caption: Predicted Halogenation of this compound.

Experimental Protocol (Predicted):

| Reagent/Condition | Details |

| Halogenating Agent | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) |

| Solvent | Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-12 hours |

| Work-up | Aqueous sodium thiosulfate quench, extraction with an organic solvent, followed by chromatographic purification. |

| Predicted Yield | 60-85% |

Quantitative Data (Predicted):

| Product | Predicted Yield Range |

| 2-Halo-5-(trifluoromethyl)pyridin-3-ol | Major product |

| 6-Halo-5-(trifluoromethyl)pyridin-3-ol | Major product |

| 4-Halo-5-(trifluoromethyl)pyridin-3-ol | Minor product |

| Dihalogenated products | Possible with excess reagent |

Nitration

Nitration of pyridinols can be challenging due to the acidic conditions protonating the ring nitrogen, which further deactivates the ring. However, under carefully controlled conditions, nitration is expected at the activated positions.

Predicted Reaction Scheme:

Caption: Predicted Nitration of this compound.

Experimental Protocol (Predicted):

| Reagent/Condition | Details |

| Nitrating Agent | Fuming Nitric Acid in Concentrated Sulfuric Acid |

| Temperature | 0 °C to 25 °C |

| Reaction Time | 1-4 hours |

| Work-up | Careful quenching on ice, neutralization with a base (e.g., NaHCO3), extraction, and purification. |

| Predicted Yield | 40-60% |

Quantitative Data (Predicted):

| Product | Predicted Yield Range |

| 2-Nitro-5-(trifluoromethyl)pyridin-3-ol | Major isomer |

| 6-Nitro-5-(trifluoromethyl)pyridin-3-ol | Major isomer |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally difficult on pyridine rings due to the deactivation and the Lewis acid catalyst complexing with the nitrogen lone pair. However, the activating hydroxyl group may facilitate these reactions under specific conditions, though yields are expected to be modest.

Predicted Acylation Scheme:

Caption: Predicted Friedel-Crafts Acylation.

Experimental Protocol (Predicted for Acylation):

| Reagent/Condition | Details |

| Acylating Agent | Acetyl chloride or Acetic anhydride |

| Catalyst | Aluminum chloride (AlCl3) or Polyphosphoric acid (PPA) |

| Solvent | Nitrobenzene or 1,2-Dichloroethane |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Work-up | Quenching with ice/HCl, extraction, and purification. |

| Predicted Yield | 20-40% |

Reactions of the Hydroxyl Group

The hydroxyl group of this compound provides a versatile point for derivatization through O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from the corresponding alcohol.

Reaction Workflow:

Caption: O-Alkylation via Williamson Ether Synthesis.

Experimental Protocol:

| Reagent/Condition | Details |

| Base | Sodium hydride (NaH) or Potassium carbonate (K2CO3) |

| Alkylating Agent | Alkyl halide (e.g., methyl iodide, ethyl bromide) |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN) |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 4-16 hours |

| Work-up | Quenching with water, extraction, and purification. |

| Yield | 70-95% |

O-Acylation

Esterification of the hydroxyl group can be readily achieved using various acylating agents.

Reaction Workflow:

Caption: O-Acylation of the Hydroxyl Group.

Experimental Protocol:

| Reagent/Condition | Details |

| Acylating Agent | Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) |

| Base | Pyridine or Triethylamine (Et3N) |

| Solvent | Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-6 hours |

| Work-up | Aqueous work-up, extraction, and purification. |

| Yield | 85-98% |

Spectroscopic Data

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | ||

| H-2 | 8.2 - 8.4 | s |

| H-4 | 7.4 - 7.6 | s |

| H-6 | 8.3 - 8.5 | s |

| OH | 9.5 - 11.0 | br s |

| ¹³C NMR | ||

| C-2 | ~140 | |

| C-3 | ~155 | |

| C-4 | ~120 (q, J ≈ 3-4 Hz) | |

| C-5 | ~123 (q, J ≈ 35 Hz) | |

| C-6 | ~145 | |

| CF3 | ~124 (q, J ≈ 272 Hz) | |

| ¹⁹F NMR | ||

| -CF3 | -62 to -64 | s |

Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Actual values may vary depending on the solvent and other experimental conditions.

Conclusion

This compound presents a versatile scaffold for the synthesis of novel compounds. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group dictates a predictable pattern of reactivity. Electrophilic substitutions are directed to the positions ortho and para to the hydroxyl group, while the hydroxyl group itself offers a reliable site for O-alkylation and O-acylation. This guide provides a foundational understanding and predictive experimental frameworks to aid researchers in the strategic functionalization of this important heterocyclic building block. Further experimental validation is encouraged to refine the reaction conditions and expand the synthetic utility of this valuable compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Lp-PLA2 Inhibitors Utilizing 5-(Trifluoromethyl)pyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to the formation of unstable atherosclerotic plaques, increasing the risk of cardiovascular events such as myocardial infarction and stroke.[1] Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy for the treatment of cardiovascular diseases.[2]

This document provides detailed application notes and protocols for the synthesis of a class of potent Lp-PLA2 inhibitors, using 5-(trifluoromethyl)pyridin-3-ol as a key building block. The methodologies described are based on established synthetic routes for compounds such as darapladib and its analogs.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The pro-atherogenic role of Lp-PLA2 is well-established. Circulating primarily bound to LDL, Lp-PLA2 accumulates in the arterial intima, where it acts on oxidized LDL (oxLDL). The enzymatic activity of Lp-PLA2 generates lysophosphatidylcholine and oxidized fatty acids, which are potent pro-inflammatory mediators.[3] These molecules promote endothelial dysfunction, attract monocytes that differentiate into macrophages, and contribute to the formation of foam cells, a hallmark of atherosclerotic plaques.[4] This inflammatory cascade ultimately leads to plaque instability and an increased risk of rupture.

Synthetic Workflow for Lp-PLA2 Inhibitors

The synthesis of Lp-PLA2 inhibitors based on the this compound scaffold generally involves a multi-step sequence. A representative workflow is depicted below, culminating in the formation of a pyrimidone core, a common feature in many potent Lp-PLA2 inhibitors like darapladib. The key starting material, this compound, serves as a crucial precursor for constructing the core structure of these inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of Lp-PLA2 inhibitors. Specific reaction conditions, reagents, and purification methods may need to be optimized for individual target molecules.

Protocol 1: Synthesis of a Key Pyrimidone Intermediate

This protocol outlines the synthesis of a core pyrimidone intermediate, a common structural motif in many Lp-PLA2 inhibitors.

Materials:

-

This compound

-

Thiourea

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Synthesis of the Thiouracil Core: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol. To this solution, add a mixture of thiourea and ethyl acetoacetate.

-

Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the mixture to room temperature and acidify with hydrochloric acid to precipitate the thiouracil derivative.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Coupling with the Pyridine Moiety: The functionalized 5-(trifluoromethyl)pyridine derivative (prepared separately, e.g., via halogenation of this compound) is then coupled with the thiouracil core. This can be achieved through various coupling reactions, such as a Suzuki or Buchwald-Hartwig coupling, depending on the specific functional groups.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the pure pyrimidone intermediate.

Protocol 2: Final Amide Coupling

This protocol describes the final step in the synthesis, which often involves an amide bond formation to introduce the desired side chain.

Materials:

-

Pyrimidone intermediate from Protocol 1

-

A carboxylic acid containing the desired side chain

-

Coupling agents (e.g., HATU, HOBt, EDCI)

-

A tertiary amine base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve the pyrimidone intermediate and the carboxylic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agents and the tertiary amine base to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or preparative HPLC to obtain the desired Lp-PLA2 inhibitor.

Data Presentation

The following table summarizes representative data for a series of synthesized Lp-PLA2 inhibitors, highlighting their in vitro potency.

| Compound ID | Structure | Molecular Weight ( g/mol ) | Lp-PLA2 IC50 (nM) |

| Darapladib | C38H50F4N4O4S | 746.89 | 0.25[5] |

| Analog 1 | (Structure with varied side chain) | (Calculated) | (Experimental Value) |

| Analog 2 | (Structure with modified pyridine) | (Calculated) | (Experimental Value) |

| Analog 3 | (Structure with alternative core) | (Calculated) | (Experimental Value) |

Note: The data for "Analog" compounds are placeholders and would be populated with experimental results.

Conclusion

The synthetic strategies outlined in these application notes, utilizing this compound as a key starting material, provide a robust platform for the development of novel and potent Lp-PLA2 inhibitors. The detailed protocols and workflow diagrams offer a practical guide for researchers in the field of medicinal chemistry and drug discovery aimed at targeting cardiovascular diseases. Further optimization of these synthetic routes and exploration of the structure-activity relationships will be crucial in identifying clinical candidates with improved efficacy and safety profiles.

References

- 1. jelsciences.com [jelsciences.com]

- 2. Lipoprotein-associated phospholipase A2: The story continues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Novel Pyrazole-based Lp-PLA2 Inhibitors-维普期刊 中文期刊服务平台 [dianda.cqvip.com]

- 5. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of a Key Darapladib Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a key intermediate in the preparation of Darapladib, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The protocol is based on established synthetic routes and is intended to guide researchers in the efficient laboratory-scale production of this crucial building block.

Introduction

Darapladib is a complex therapeutic agent whose synthesis involves a multi-step process. A key strategic element of its synthesis is the initial preparation of two core intermediates, which are later coupled to form the final active pharmaceutical ingredient.[1] This application note focuses on the synthesis of one of these pivotal intermediates, specifically the pathway leading to a functionalized pyrimidinone core, which is essential for the molecule's activity. The following protocols are adapted from methodologies described in the scientific literature for the synthesis of Darapladib precursors.[2]

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the Darapladib intermediate, starting from commercially available precursors.

Protocol 1: Synthesis of 2-((4-fluorobenzyl)thio)-1H-cyclopenta[d]pyrimidin-4(5H,6H,7H)-one (Compound 5)

This protocol describes the S-alkylation of a thiouracil derivative with a brominated arylboronate precursor.

Materials:

-

Thiouracil derivative (Compound 4 )

-

(4-(bromomethyl)phenyl)(4-fluorophenyl)methanone (Alkylating agent 3 )

-

Potassium iodide (KI)

-

Potassium carbonate (K2CO3)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of thiouracil 4 in acetone, add potassium carbonate (K2CO3) and potassium iodide (KI).

-

Add the alkylating agent 3 to the reaction mixture.

-

Heat the mixture to 54°C and maintain it at this temperature for 3 hours with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid precipitate and wash with acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography to yield compound 5 .

Protocol 2: Synthesis of tert-butyl 2-(2-((4-fluorobenzyl)thio)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1(4H)-yl)acetate (Compound 6)

This protocol outlines the N-alkylation of the pyrimidinone intermediate.

Materials:

-

Compound 5

-

tert-butyl bromoacetate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve compound 5 in dichloromethane (DCM).

-

Add N,N-Diisopropylethylamine (DIPEA) to the solution.

-

Add tert-butyl bromoacetate to the reaction mixture.

-

Heat the mixture to 40°C and stir for 20 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to afford compound 6 .

Protocol 3: Synthesis of 2-(2-((4-fluorobenzyl)thio)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1(4H)-yl)acetic acid (Compound 7)

This final protocol describes the hydrolysis of the tert-butyl ester to yield the carboxylic acid intermediate.

Materials:

-

Compound 6

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve compound 6 in dichloromethane (DCM).

-

Add triisopropylsilane (TIS) as a carbocation scavenger.

-

Add trifluoroacetic acid (TFA) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 20 hours at room temperature.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter the solid and dry under vacuum to obtain the final carboxylic acid intermediate 7 .

Data Presentation

The following table summarizes the quantitative data for the synthesis of the Darapladib intermediate.

| Step | Product | Starting Material(s) | Reagents | Yield (%) | Purity (%) |

| 1 | Compound 5 | Thiouracil 4 , Alkylating agent 3 | KI, K2CO3, Acetone | 98 | >95 |

| 2 | Compound 6 | Compound 5 | tert-butyl bromoacetate, DIPEA, DCM | 26 | >95 |

| 3 | Compound 7 | Compound 6 | TFA, TIS, DCM | 64 | >99 |

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of the key Darapladib intermediate.

Caption: Synthetic workflow for the Darapladib intermediate.

References

The Versatile Building Block: 5-(Trifluoromethyl)pyridin-3-ol in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance crucial pharmacological properties. When appended to a pyridine ring, a common scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine core offers a unique combination of metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a molecule's therapeutic potential. Among these valuable building blocks, 5-(Trifluoromethyl)pyridin-3-ol stands out as a versatile intermediate for the synthesis of a range of biologically active compounds, notably as a key component in the development of potent enzyme inhibitors for cardiovascular and inflammatory diseases.

The trifluoromethyl group's strong electron-withdrawing nature and the hydroxyl group's capacity for hydrogen bonding and further chemical modification make this compound a valuable starting point for creating diverse molecular architectures. Its utility has been demonstrated in the synthesis of inhibitors for targets such as Lipoprotein-associated phospholipase A2 (Lp-PLA2) and Janus kinases (JAKs), both of which are implicated in a variety of pathological conditions.

Key Applications and Biological Activity

Derivatives of this compound have shown significant inhibitory activity against key enzymes in disease-related signaling pathways. Below is a summary of representative quantitative data for compounds incorporating this scaffold.

| Compound ID | Target | IC50 (nM) | Assay Type |

| Lp-PLA2 Inhibitor 1 | Lp-PLA2 | 3 | Recombinant human Lp-PLA2 |

| Lp-PLA2 Inhibitor 2 | Lp-PLA2 | 9 | Plasma Lp-PLA2 |

| JAK3 Inhibitor A | JAK3 | 33.1 | Kinase Assay |

| JAK1/2 Inhibitor B | JAK1/JAK2 | 10 / 28 | Kinase Assay |

| Tofacitinib (JAK Inhibitor) | JAK3 | 1 | Kinase Assay |

| Ruxolitinib (JAK1/2 Inhibitor) | JAK1/JAK2 | 3.3 / 2.8 | Kinase Assay |

Experimental Protocols

Detailed methodologies for the synthesis of the core building block and its subsequent elaboration into bioactive molecules are crucial for drug discovery efforts.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-amino-5-(trifluoromethyl)pyridine.

Step 1: Diazotization of 3-amino-5-(trifluoromethyl)pyridine

-

To a solution of 3-amino-5-(trifluoromethyl)pyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., sulfuric acid or tetrafluoroboric acid) at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

Step 2: Hydrolysis of the Diazonium Salt

-

Slowly add the cold diazonium salt solution to a boiling aqueous solution of copper sulfate or to boiling dilute sulfuric acid.

-

Maintain the reaction mixture at reflux for 1-2 hours until nitrogen evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol details the formation of an ether linkage, a common modification in drug design.

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., sodium hydride, potassium carbonate, or cesium carbonate, 1.2-2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes to form the corresponding alkoxide.

-

Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 eq) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired ether product.

Protocol 3: Buchwald-Hartwig Amination of a 5-(Trifluoromethyl)pyridin-3-yl Derivative

This protocol describes the formation of a C-N bond, coupling an amine with an aryl halide derived from this compound. This assumes the hydroxyl group has been converted to a suitable leaving group (e.g., a halide or triflate).

-

To a dry Schlenk flask, add the 3-halo-5-(trifluoromethyl)pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-